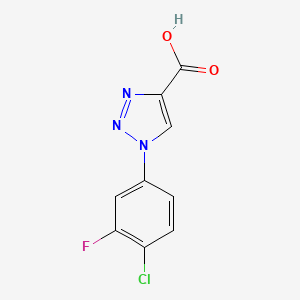
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClFN3O2 and its molecular weight is 241.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The process begins with 4-chloro-3-fluoroaniline and propargyl chloride.
- Formation of Azide : The aniline is converted to an azide using sodium azide.
- Cycloaddition Reaction : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed to form the triazole ring.
- Carboxylation : The final step involves carboxylation to yield the target compound.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit potent antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. A related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrated significant antibacterial activity against pathogens such as Vibrio cholerae with a minimum inhibitory concentration (MIC) of 59.5 µg/ml .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is crucial for the development of antifungal agents used in clinical settings.
Anti-Cancer Potential
The anticancer activity of triazole derivatives has been extensively studied. Compounds containing the triazole scaffold have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including enzyme inhibition and interference with cellular signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.
Study on Antimicrobial Activity
In a recent study published in Frontiers in Chemistry, researchers explored the antimicrobial efficacy of triazole derivatives against a range of bacterial strains. The study highlighted that modifications on the triazole ring significantly influenced antimicrobial potency .
Cancer Research Applications
A comprehensive review discussed the potential of triazole-containing hybrids for cancer treatment. It noted that these compounds exhibit remarkable activity against various cancer cell lines by interacting with proteins involved in cell cycle regulation and apoptosis .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSVCYFKVGDINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















